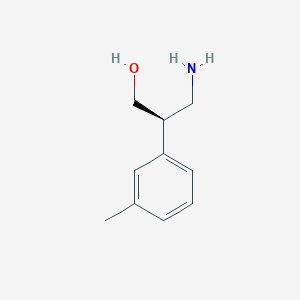
(R)-3-Amino-2-(m-tolyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2-(m-tolyl)propan-1-ol is a chiral compound that features an amino group, a hydroxyl group, and a tolyl group. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(m-tolyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst. For instance, the reduction of 3-(m-tolyl)-2-oxopropanoic acid with a chiral reducing agent can yield the desired product. Another method involves the asymmetric addition of arylboronic acids to aliphatic aldehydes using a ruthenium-monophosphine catalyst .
Industrial Production Methods
In industrial settings, the production of ®-3-Amino-2-(m-tolyl)propan-1-ol often involves the use of catalytic hydrogenation processes. These methods are preferred due to their efficiency and scalability. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2-(m-tolyl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of chiral reducing agents or catalytic hydrogenation.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-3-Amino-2-(m-tolyl)propan-1-ol can yield the corresponding ketone or aldehyde, while reduction can produce different chiral alcohols.
Applications De Recherche Scientifique
®-3-Amino-2-(m-tolyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is employed in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and fragrances.
Mécanisme D'action
The mechanism by which ®-3-Amino-2-(m-tolyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in catalytic reactions, the compound can act as a ligand, facilitating the formation of chiral centers in the products. The pathways involved often include the formation of intermediate complexes with transition metals, leading to the desired enantioselective transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-M-Tolyl-β-alaninol: This compound shares a similar structure but differs in the position of the amino group.
Chiral Aryl Alkyl Alcohols: These compounds, such as those formed through the asymmetric addition of arylboronic acids to aldehydes, exhibit similar chiral properties.
Uniqueness
®-3-Amino-2-(m-tolyl)propan-1-ol is unique due to its specific combination of functional groups and chiral center, which make it a versatile intermediate in various synthetic pathways. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields further highlight its significance.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(2R)-3-amino-2-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)10(6-11)7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 |
Clé InChI |
RFGSESSVOLYUNI-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)[C@H](CN)CO |
SMILES canonique |
CC1=CC(=CC=C1)C(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Heptyl-5-methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098813.png)
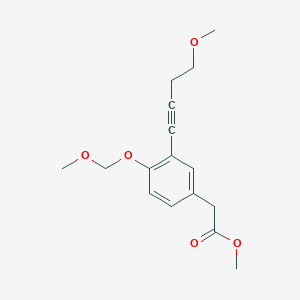
![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)
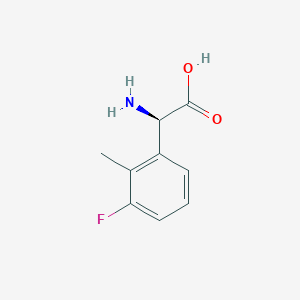
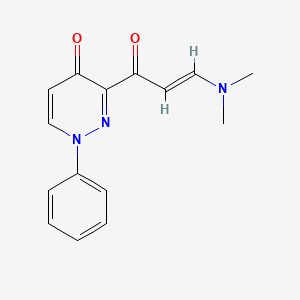
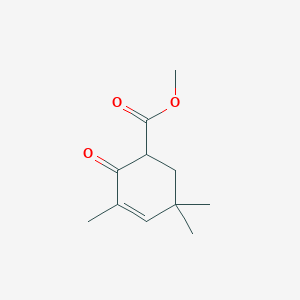
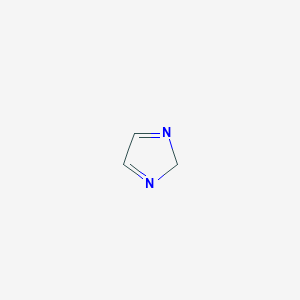
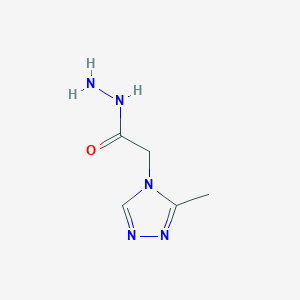
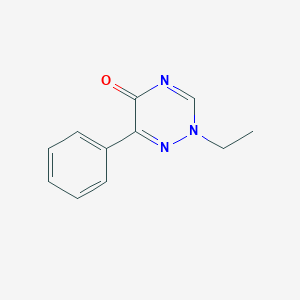
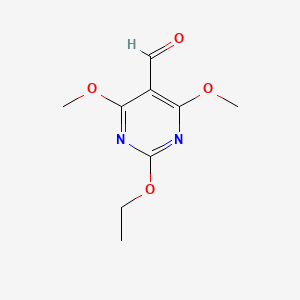
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
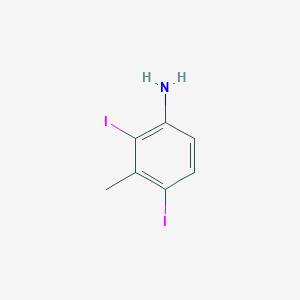
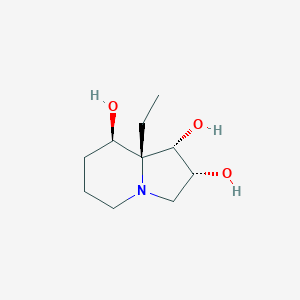
![2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098892.png)
